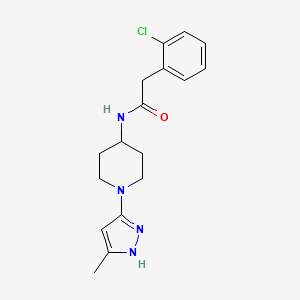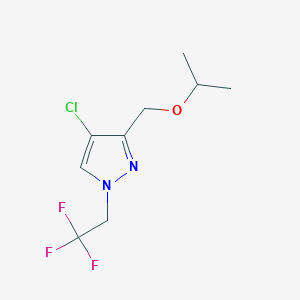![molecular formula C19H16FN3O2S B2570648 (Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide CAS No. 1173537-84-2](/img/structure/B2570648.png)
(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazole derivatives have been studied for their potential as antimycobacterial agents . They have been synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of a benzo[d]thiazol-2(3H)-one derivative with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Chemical Reactions Analysis
In the context of benzo[d]thiazole derivatives, the nucleophilic addition reaction of CN− plays a role in the sensing mechanism of a benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative to CN− .
Aplicaciones Científicas De Investigación
Potential Cannabinoid Receptor Activity
Compounds structurally related to "(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide" have been investigated for potential cannabinoid receptor activity. For example, thiazolylindoles and benzimidazoles have been seized as novel compounds on the designer drug market with suspected cannabinoid receptor activity. Such compounds, including those incorporating thiazole and indole moieties, offer insights into receptor-ligand interactions relevant to therapeutic and pharmacological research (Westphal et al., 2015).
Fluorescent Sensors for Metal Ions
The compound's structural framework suggests potential applications in the development of fluorescent sensors for metal ions. Benzimidazole and benzothiazole conjugates have been synthesized and demonstrated capabilities as fluorescent sensors for Al3+ and Zn2+, showcasing large Stokes shifts and sensitivity to these ions, which is crucial for detecting and monitoring metal ions in various environmental and biological contexts (Suman et al., 2019).
Synthetic Building Blocks for Fluorophores
The chemical structure is also indicative of potential utility as a synthetic building block for color-tunable fluorophores. N-ethoxycarbonylpyrene and perylene thioamides have been utilized in the synthesis of dyes exhibiting fluorescence across a broad spectrum, demonstrating the role of such compounds in developing advanced fluorescent materials for applications in bioimaging, sensing, and organic electronics (Witalewska et al., 2019).
Antimicrobial Activity
Compounds with benzothiazole and indole groups have been explored for antimicrobial activities, offering a foundation for the development of new antimicrobial agents. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial compounds are urgently needed (Patel et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-25-10-9-23-17-14(20)6-4-8-16(17)26-19(23)22-18(24)13-11-21-15-7-3-2-5-12(13)15/h2-8,11,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPIAGJAXFMJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CNC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2570565.png)
![1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2570566.png)
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2570570.png)
![3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2570571.png)









